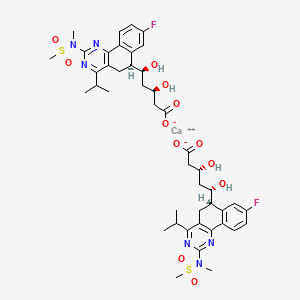![molecular formula C40H36O12 B13406725 2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B13406725.png)
2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sanggenon C is a natural flavonoid found in the stem bark of mulberry trees, particularly Morus alba. It is a benzopyrone derivative with valuable biological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, antithrombotic, and immune-modulatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sanggenon C is biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This reaction is characteristic of mulberry Diels–Alder-type adducts.
Industrial Production Methods
The preparation method involves grinding the stem bark of Morus alba into coarse powder, adding calcium oxide, and then using an alcoholic solution for extraction . This method ensures the efficient extraction of Sanggenon C along with other related compounds.
Chemical Reactions Analysis
Types of Reactions
Sanggenon C undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Sanggenon C can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Sanggenon C, which can exhibit different biological activities .
Scientific Research Applications
Sanggenon C has a wide range of scientific research applications:
Mechanism of Action
Sanggenon C exerts its effects through several molecular targets and pathways:
Anti-inflammatory Activity: Sanggenon C inhibits the activation of the nuclear factor-kappa B signaling pathway by promoting TRAF2 expression, thereby reducing inflammation.
Neuroprotective Effects: It regulates the RhoA-ROCK signaling pathway to inhibit inflammation and oxidative stress in cerebral ischemia-reperfusion injury.
Comparison with Similar Compounds
Sanggenon C is compared with other similar compounds, such as Sanggenon D, kuwanon C, kuwanon G, morusin, and mulberrofuran G .
Sanggenon D: Both Sanggenon C and Sanggenon D are Diels-Alder-type adducts with similar structures but different stereoisomers.
Morusin and Mulberrofuran G: These compounds share similar antioxidant and anti-inflammatory properties but have distinct chemical structures and reactivity.
Sanggenon C stands out due to its unique combination of biological activities and its potential for therapeutic applications in various fields.
Properties
Molecular Formula |
C40H36O12 |
|---|---|
Molecular Weight |
708.7 g/mol |
IUPAC Name |
2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-38(49)35-32(52-40(39,50)27-9-6-22(43)16-31(27)51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39?,40?/m1/s1 |
InChI Key |
SUOXGDJCEWTZIZ-QAHMVTMMSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methyl]-2,6-dimethyl benzamide](/img/structure/B13406665.png)
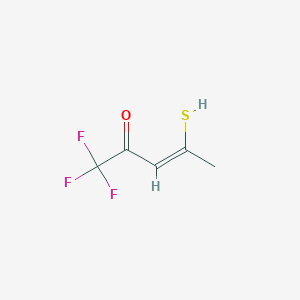
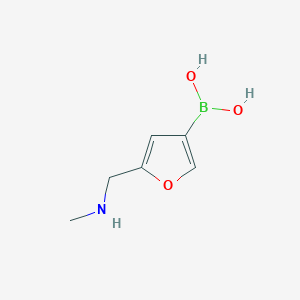
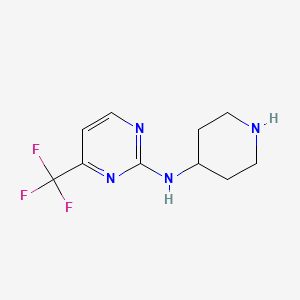

![(6-Fluorobenzo[b]thiophen-7-yl)boronic acid](/img/structure/B13406689.png)

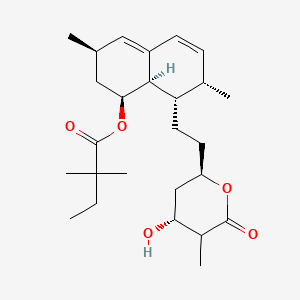
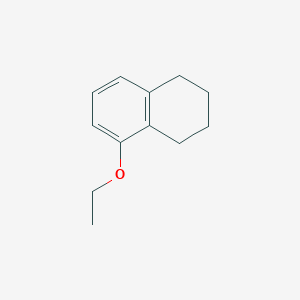
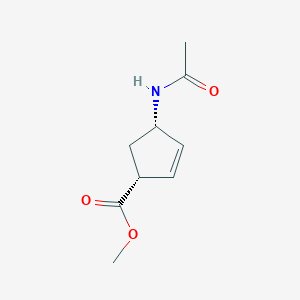
![1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone](/img/structure/B13406727.png)
